molecular formula C12H5F7O3 B5308262 2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-4H-chromen-4-one

2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-4H-chromen-4-one

Cat. No.: B5308262
M. Wt: 330.15 g/mol
InChI Key: GKDRBMSZZSGCHX-UHFFFAOYSA-N
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Description

2-[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethyl]-4H-chromen-4-one is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal and chemical stability. It is used in various scientific research applications due to its distinctive structure and reactivity.

Properties

IUPAC Name

2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F7O3/c13-10(14,11(15,16)22-12(17,18)19)9-5-7(20)6-3-1-2-4-8(6)21-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDRBMSZZSGCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(C(OC(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-4H-chromen-4-one typically involves the reaction of 4H-chromen-4-one with 1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethyl]-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethyl]-4H-chromen-4-one is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethyl]-4H-chromen-4-one is unique due to its chromenone core, which imparts additional reactivity and potential biological activity compared to other fluorinated ethers. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

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